

MC180295: A Potent and Selective CDK9 Inhibitor for Transcriptional Regulation Studies

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Compound of Interest

Compound Name: MC180295

Cat. No.: B608874

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

MC180295 is a highly potent and selective small molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2][3] As a key component of the Positive Transcription Elongation Factor b (P-TEFb) complex, CDK9 plays a crucial role in regulating transcriptional elongation by phosphorylating the C-terminal domain of RNA Polymerase II (RNAPII) and negative elongation factors, thereby releasing paused RNAPII.[4] Dysregulation of CDK9 activity is implicated in various diseases, particularly cancer, making it a compelling therapeutic target.[4]

Recent studies have revealed a paradoxical role for CDK9 in maintaining gene silencing at heterochromatic loci.[1][3] Inhibition of CDK9 by **MC180295** has been shown to reactivate epigenetically silenced genes, including tumor suppressor genes, leading to cancer cell differentiation and apoptosis.[1][3][5] This is achieved, in part, through the dephosphorylation of the SWI/SNF chromatin remodeler BRG1 (also known as SMARCA4).[1][2][6] These findings position **MC180295** as a valuable tool for studying transcriptional regulation and as a promising candidate for epigenetic cancer therapy.[1][5]

MC180295 has demonstrated broad anti-cancer activity in vitro across various cancer cell lines and has shown efficacy in in vivo cancer models.[1][7] It is a racemic mixture of two enantiomers, MC180379 and MC180380, with MC180380 exhibiting higher potency in live-cell epigenetic assays.[7][8]

Data Presentation

In Vitro Activity of MC180295

Cell Line Type	Number of Cell Lines	Median IC50 (nM)	Reference
Various Malignancies	46	171	[7] [8] [9]
Acute Myeloid Leukemia (AML) with MLL translocations	Not Specified	Highest Potency Observed	[7] [8]

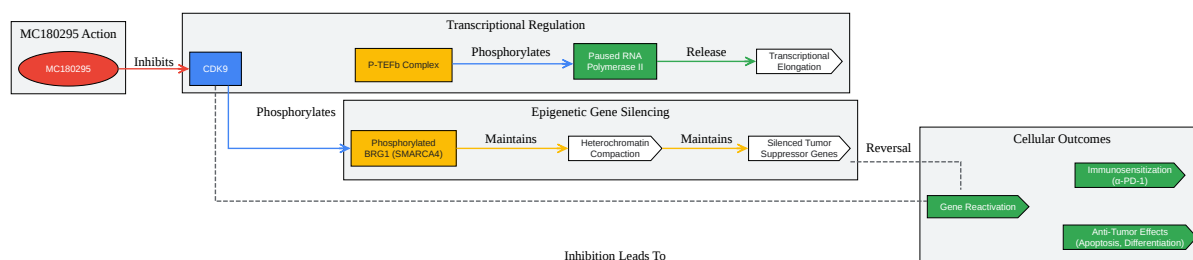
Compound	Assay	IC50 (nM)	Reference
MC180295	CDK9 Inhibition	5	[1] [2] [3]

Enantiomer Potency

Enantiomer	Potency in Live-Cell Epigenetic Assay	Reference
MC180380	Higher Potency	[7] [8]
MC180379	Lower Potency	[7]

Signaling Pathway and Mechanism of Action

The primary mechanism of **MC180295** involves the direct inhibition of CDK9's kinase activity. This initiates a cascade of events that ultimately leads to the reactivation of silenced genes and anti-tumor effects.



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Caption: Mechanism of action of **MC180295** in transcriptional regulation.

Experimental Protocols

Cell Viability Assay (MTS/MTT Assay)

This protocol is designed to determine the anti-proliferative effect of **MC180295** on cancer cell lines.^[10]

Materials:

- Cancer cell lines of interest (e.g., MV-4-11 for Acute Myeloid Leukemia).^[11]
- Complete cell culture medium.^[10]
- **MC180295** (stock solution in DMSO).
- 96-well clear flat-bottom plates.^[10]

- MTS or MTT reagent.[10]
- Plate reader.[10]

Procedure:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[10]
- Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator.[10]
- Prepare serial dilutions of **MC180295** in complete medium. The final DMSO concentration should not exceed 0.1%. [10]
- Add 100 µL of the **MC180295** dilutions to the appropriate wells. Include vehicle control (DMSO) wells.[10]
- Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.[10]
- Add 20 µL of MTS or MTT reagent to each well and incubate for 1-4 hours at 37°C.[10]
- Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).[10]

In Vivo Xenograft Model

This protocol describes a subcutaneous xenograft model to evaluate the anti-tumor efficacy of **MC180295** in vivo.[7][11]

Animal Models and Husbandry:

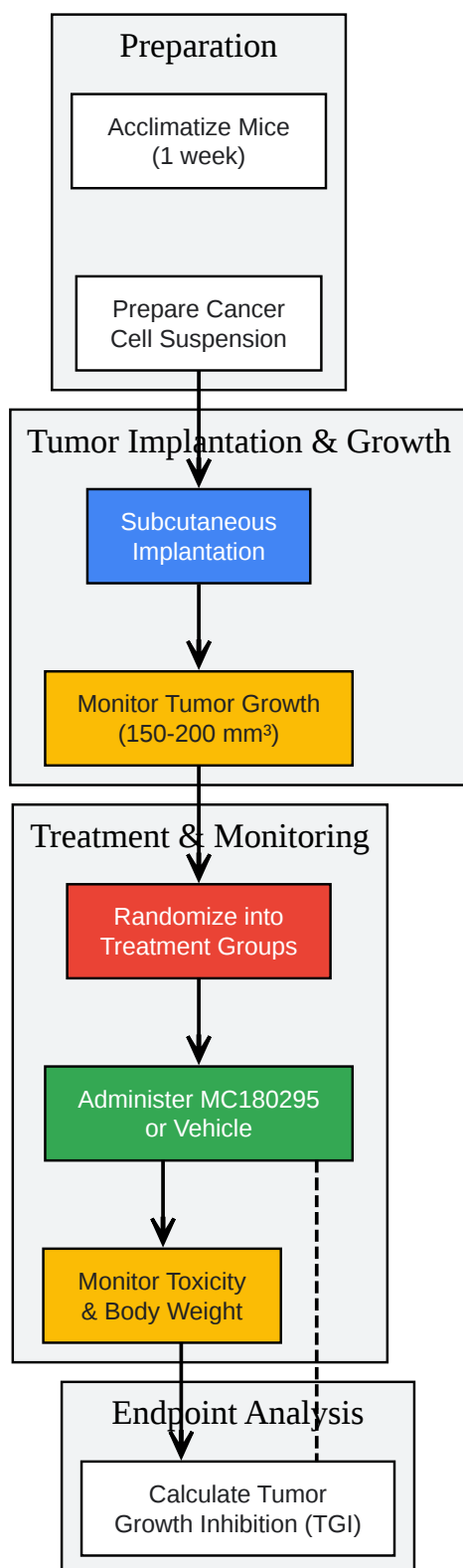
- Species: Athymic Nude (nu/nu) or SCID mice, 6-8 weeks old.[11] For some studies, NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice may be used.[7]
- Acclimatization: Acclimatize animals for at least one week prior to the start of the experiment. [11]
- Housing: House animals in sterile conditions with ad libitum access to food and water.[11]

Cell Line and Tumor Implantation:

- Cell Line: A suitable cell line known to be sensitive to CDK9 inhibition, such as MV-4-11 (Acute Myeloid Leukemia) or colon cancer cell lines like HT29 or SW48.[7][11]
- Cell Preparation: Culture the selected cells in the appropriate media. On the day of implantation, harvest cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1×10^8 cells/mL.[11]
- Implantation: Subcutaneously inject 100 μ L of the cell suspension (1×10^7 cells) into the right flank of each mouse.[11]

Treatment Protocol:

- Tumor Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate tumor volume using the formula: $(\text{Length} \times \text{Width}^2) / 2$. [11]
- Randomization: When tumors reach an average volume of 150-200 mm^3 , randomize mice into treatment groups (e.g., Vehicle, **MC180295** at low dose, **MC180295** at high dose). [11]
- Dosing: Prepare fresh dilutions of **MC180295** in the vehicle on each day of dosing. [11]
- Administration: Administer **MC180295** or vehicle control via oral gavage (p.o.) or intraperitoneal (i.p.) injection. A representative dosing schedule could be once daily (QD) for 21 days. [11]
- Toxicity Assessment: Monitor animal well-being throughout the study. A body weight loss of more than 20% is often considered a sign of significant toxicity. [11]
- Primary Endpoint: The primary efficacy endpoint is tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the vehicle control group at the end of the study. [11]



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Caption: General experimental workflow for in vivo efficacy studies.

Conclusion

MC180295 is a powerful research tool for investigating the complexities of transcriptional regulation and epigenetic gene silencing. Its high selectivity and potency for CDK9, combined with its demonstrated anti-tumor efficacy, make it a valuable compound for both basic research and preclinical drug development. The protocols and data presented here provide a comprehensive guide for researchers and scientists to effectively utilize **MC180295** in their studies.

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